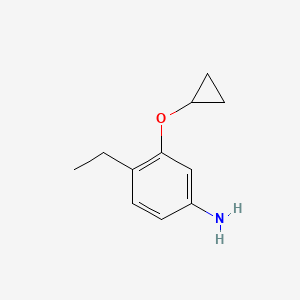

3-Cyclopropoxy-4-ethylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-ethylaniline |

InChI |

InChI=1S/C11H15NO/c1-2-8-3-4-9(12)7-11(8)13-10-5-6-10/h3-4,7,10H,2,5-6,12H2,1H3 |

InChI Key |

KRXAQWMFTJFHDO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)OC2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropoxy 4 Ethylaniline and Analogues

Strategies for the Construction of the Cyclopropoxy Moiety in Aniline (B41778) Scaffolds

A primary challenge in the synthesis of 3-cyclopropoxy-4-ethylaniline is the efficient and regioselective introduction of the cyclopropoxy group onto the aromatic ring. This is typically achieved by forming an ether linkage between a phenolic precursor and a cyclopropyl-containing reagent.

Regioselective Etherification and Cyclopropanation Reactions

The formation of the aryl-cyclopropyl ether bond is commonly accomplished through well-established etherification reactions, such as the Williamson ether synthesis and the Ullmann condensation. The choice of reaction depends on the specific substrates and desired reaction conditions.

The Williamson ether synthesis is a widely used method that involves the reaction of a deprotonated alcohol or phenol (B47542) with an organohalide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a key intermediate would be a substituted phenol, such as 4-ethyl-3-nitrophenol. This phenol is first deprotonated with a suitable base (e.g., sodium hydride, sodium hydroxide) to form a phenoxide, which then acts as a nucleophile, attacking a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate in an SN2 reaction. wikipedia.orgyoutube.com The nitro group can subsequently be reduced to the target aniline. The use of phenols is advantageous as their acidity allows for the use of moderately strong bases like NaOH. youtube.com

The Ullmann condensation offers an alternative, copper-catalyzed route to aryl ethers. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction couples an aryl halide with an alcohol or phenol. chemeurope.com For instance, 3-bromo-6-ethylphenol could be reacted with cyclopropanol (B106826) in the presence of a copper catalyst. Modern Ullmann-type reactions often use soluble copper catalysts with specific ligands, allowing for milder reaction conditions compared to the high temperatures traditionally required. wikipedia.orgmdpi.com

Below is a table summarizing typical conditions for these etherification strategies.

| Reaction Name | Substrates | Reagents & Conditions | Product Type |

| Williamson Ether Synthesis | Phenol, Cyclopropyl Halide/Tosylate | Base (e.g., NaH, K₂CO₃, NaOH), Aprotic Solvent (e.g., DMF, THF) | Aryl Cyclopropyl Ether |

| Ullmann Condensation | Aryl Halide, Cyclopropanol | Cu Catalyst (e.g., CuI, Cu₂O), Ligand (e.g., phenanthroline), Base, High-Temp Solvent (e.g., Toluene, Xylene) arkat-usa.org | Aryl Cyclopropyl Ether |

Functionalization of Aniline Derivatives with Cyclopropyl-Containing Precursors

An alternative approach involves introducing the cyclopropoxy group onto a pre-existing aniline derivative. A common strategy is to start with an aminophenol, such as 3-amino-4-ethylphenol. The phenolic hydroxyl group can be selectively O-alkylated using a cyclopropyl precursor under Williamson ether synthesis conditions. Protecting the more nucleophilic amino group may be necessary to prevent undesired N-alkylation. For example, the amino group can be acetylated to form an amide, which is less nucleophilic. Following the O-cyclopropylation, the protecting group can be removed to yield the final product.

The direct cyclopropanation of a double bond within a precursor molecule is another advanced method, though less common for generating a cyclopropoxy group directly on an aromatic system. rsc.org

Novel Coupling and C-N Bond Formation Reactions

After establishing the cyclopropoxy-ethyl-benzene core, the introduction of the amino group to form the aniline is the next critical step. Modern synthetic chemistry offers powerful methods for C-N bond formation, including direct amination and transition-metal-catalyzed cross-coupling reactions.

Amination Strategies for Substituted Cyclopropoxy-Arenes

Direct C-H amination represents a highly atom-economical approach, avoiding the need for pre-functionalized substrates like aryl halides. These methods involve the direct conversion of a C-H bond on the aromatic ring to a C-N bond. While specific examples for 1-cyclopropoxy-2-ethylbenzene (B14838167) are not prevalent, general methodologies using photocatalysis or transition-metal catalysis show promise. These reactions often proceed via the generation of highly reactive nitrogen-centered radicals or nitrenes that can attack the electron-rich aromatic ring.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C-N bonds. The Buchwald-Hartwig amination and the Chan-Lam coupling are cornerstone reactions in this field.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org To synthesize this compound, a precursor such as 1-bromo-3-cyclopropoxy-4-ethylbenzene would be reacted with an ammonia (B1221849) equivalent (e.g., lithium bis(trimethylsilyl)amide) or aqueous ammonia in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orglibretexts.org The choice of ligand is crucial for the reaction's efficiency and has been the subject of extensive development. nih.gov

The Chan-Lam coupling utilizes a copper catalyst to couple an arylboronic acid with an amine. organic-chemistry.org This reaction is often performed under milder conditions, sometimes even in air. organic-chemistry.org The synthesis would involve reacting 3-cyclopropoxy-4-ethylphenylboronic acid with an amine source, catalyzed by a copper salt like copper(II) acetate. acs.orgacs.orgchemrxiv.org

The table below outlines representative conditions for these powerful C-N bond-forming reactions.

| Coupling Reaction | Aryl Substrate | Amine Source | Catalyst System | Base |

| Buchwald-Hartwig Amination | Aryl Halide (Br, Cl) or Triflate | Ammonia or protected equivalent | Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, RuPhos) nih.gov | Strong Base (e.g., NaOtBu, K₃PO₄) |

| Chan-Lam Coupling | Arylboronic Acid or Ester | Primary/Secondary Amine, Ammonia | Cu Salt (e.g., Cu(OAc)₂) | Often a mild base like pyridine (B92270) or Cs₂CO₃ acs.orgacs.org |

Stereoselective Synthesis of Chiral Cyclopropoxy-Anilines

The synthesis of chiral analogues of this compound, where the cyclopropyl group itself is chiral due to substitution, requires advanced asymmetric methods. The chirality can be introduced during the formation of the cyclopropane (B1198618) ring.

Methodologies for the asymmetric synthesis of cyclopropanes often employ chiral catalysts or chiral auxiliaries. For example, a temporary stereocenter approach can be used where an aldol (B89426) reaction with a chiral auxiliary sets up a substrate for diastereoselective cyclopropanation. Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclopropane. rsc.org Another strategy involves the catalytic asymmetric ring-opening of cyclopropyl ketones with various nucleophiles, which can produce chiral intermediates. researchgate.net

Furthermore, transition-metal catalysis, using metals like cobalt or rhodium complexed with chiral ligands, can achieve enantioselective C-H activation and annulation to build chiral structures. nih.gov While direct application to form a chiral cyclopropoxy arene is specific, the principles of using chiral metal complexes to control stereochemistry are broadly applicable. The resulting enantiopure cyclopropoxy-containing building blocks can then be carried forward to the final aniline target using the methods described previously.

Diastereoselective Approaches Utilizing Chiral Auxiliaries or Catalysts

Diastereoselective synthesis provides a powerful means to control the stereochemical outcome of a reaction by temporarily incorporating a chiral auxiliary into the substrate. This auxiliary biases the formation of one diastereomer over another, and can be subsequently removed to yield the desired enantiomerically enriched product. osi.lvwilliams.edu

One of the most reliable and widely used methods involves the application of Evans oxazolidinone auxiliaries. williams.edu Although typically used for the asymmetric alkylation of carboxylic acid derivatives, the principles can be adapted to the synthesis of chiral aniline precursors. For instance, a hypothetical route to a precursor of this compound could involve the diastereoselective alkylation of an N-acyl oxazolidinone. In a related context, the acylation of a chiral auxiliary like 4-benzyl-2-oxazolidinone with a suitable acid, followed by deprotonation to form a rigid (Z)-enolate, allows for stereoselective alkylation. williams.edu Subsequent cleavage of the auxiliary would furnish a chiral carboxylic acid derivative, which could then be converted to the target aniline through a series of standard transformations.

Another prominent chiral auxiliary is Ellman's tert-butanesulfinamide. This reagent is particularly effective for the asymmetric synthesis of chiral amines. osi.lv The condensation of tert-butanesulfinamide with a ketone or aldehyde precursor would yield an N-tert-butanesulfinyl imine. The subsequent diastereoselective addition of a nucleophile to this imine, or the diastereoselective reduction of a ketimine, is directed by the chiral sulfinyl group. osi.lv The sulfinyl group can then be cleaved under mild acidic conditions to afford the chiral primary amine.

The following table summarizes a generalized diastereoselective alkylation using an Evans-type chiral auxiliary, which could be a key step in the synthesis of a chiral precursor for analogues of this compound.

| Step | Reagent/Catalyst | Substrate | Product | Diastereomeric Excess (d.e.) |

| Acylation | Propionic anhydride (B1165640), DMAP | (R)-4-benzyl-2-oxazolidinone | N-propionyl- (R)-4-benzyl-2-oxazolidinone | N/A |

| Alkylation | NaHMDS, Alkyl Halide | N-propionyl- (R)-4-benzyl-2-oxazolidinone | Alkylated N-propionyl oxazolidinone | >99% researchgate.net |

| Cleavage | LiAlH₄ | Alkylated N-propionyl oxazolidinone | Chiral alcohol | >98% ee researchgate.net |

This table represents a general methodology and not a specific synthesis of this compound.

Enantioselective Methodologies for Asymmetric Induction

Enantioselective methodologies employ chiral catalysts to directly generate a stereogenic center, offering a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. Transition metal catalysis and organocatalysis are the two main pillars of this field. beilstein-journals.orgnih.gov

Transition Metal Catalysis:

Chiral transition metal complexes are highly effective for a variety of asymmetric transformations. For the synthesis of chiral amines, iridium-catalyzed asymmetric hydrogenation of imines is a well-established method. nih.gov A plausible strategy for an analogue of this compound would involve the preparation of a corresponding imine and its subsequent reduction using a chiral iridium catalyst, such as one bearing a SpiroPAP ligand. nih.gov This has been shown to be effective for a range of substituted quinolines, yielding chiral 1,4-dihydroquinolines with excellent enantioselectivity (up to 99% ee). nih.gov

Nickel-catalyzed hydroalkylation of enecarbamates with alkyl halides represents another powerful method for accessing chiral alkyl amines. nih.gov This approach allows for the formation of a C-C bond at the α-position to the nitrogen atom with high regio- and enantioselectivity. The mild reaction conditions tolerate a wide range of functional groups, making it a versatile tool for the synthesis of complex chiral amines. nih.gov

Organocatalysis:

In recent years, organocatalysis has emerged as a complementary strategy to metal-based catalysis. Chiral phosphoric acids, for example, have been successfully used to catalyze the enantioselective reduction of N-aryl imines. These catalysts function by activating the imine through hydrogen bonding, thereby creating a chiral environment for the reduction.

The following table provides examples of enantioselective catalytic reactions that could be adapted for the synthesis of chiral aniline analogues.

| Reaction Type | Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand | N-Aryl Imines | Chiral Amines | Up to 97% |

| Hydroalkylation | NiBr₂·diglyme / Chiral Ligand | Enecarbamates | Chiral Alkyl Amines | Up to 99% nih.gov |

| Asymmetric Carbonylative Coupling | Ir(ppy)₂(dCO₂Etbpy)PF₆ / NiCl₂·6H₂O / Chiral Ligand | α-chloroalkyl (hetero)arene, Amine | Chiral Amides | 90% to 93% acs.org |

This table illustrates the potential of these methodologies for synthesizing chiral amines and their derivatives.

In the absence of direct literature precedents, the synthesis of enantiomerically enriched this compound would likely rely on the adaptation of these robust and well-established asymmetric methodologies. The choice of strategy, whether through a diastereoselective route with a chiral auxiliary or a direct enantioselective catalytic approach, would depend on factors such as substrate compatibility, desired scale, and the availability of starting materials. Furthermore, chiral resolution of a racemic mixture of this compound via the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, remains a viable, albeit less efficient, alternative for obtaining the pure enantiomers. wikipedia.orglibretexts.orgchemeurope.com

Computational and Theoretical Chemistry in the Study of 3 Cyclopropoxy 4 Ethylaniline and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties from first principles. For molecules such as 3-Cyclopropoxy-4-ethylaniline, these calculations can elucidate the influence of the cyclopropoxy and ethyl substituents on the electronic structure and reactivity of the aniline (B41778) core.

Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the conformational landscape and energetics of medium-sized organic molecules like this compound.

The conformational flexibility of this compound arises from the rotation around the C-O bond of the cyclopropoxy group, the C-N bond of the amino group, and the C-C bond of the ethyl group. DFT calculations can be used to locate the various stable conformers (local minima on the potential energy surface) and the transition states that connect them. For substituted anilines, the amino group is known to be nonplanar with respect to the benzene (B151609) ring, and the degree of this pyramidalization is influenced by the electronic nature of the substituents. afit.edu Electron-donating groups tend to increase the out-of-plane angle of the NH2 group. afit.edu

In the case of this compound, both the cyclopropoxy and ethyl groups are electron-donating. DFT studies on similar systems, such as other substituted anilines, can provide quantitative predictions of bond lengths, bond angles, and dihedral angles. afit.eduresearchgate.net For example, calculations on various aniline derivatives have shown a good correlation between calculated molecular properties and experimental data. afit.eduresearchgate.net

Below is a table showcasing calculated properties for aniline and some of its derivatives using DFT methods, which can serve as a reference for predicting the properties of this compound.

| Compound | C-N Bond Length (Å) | Out-of-Plane Angle (θ) | Inversion Barrier (Einv, kcal/mol) | pKa |

| Aniline | 1.402 (Expt.) | ~42° | - | 4.63 |

| p-Chloroaniline | - | - | - | 4.15 |

| p-Nitroaniline | - | - | - | 1.02 |

| p-Ethylaniline | - | - | - | 5.01 |

Data adapted from studies on substituted anilines. afit.eduresearchgate.netnih.gov The specific values for this compound would require dedicated calculations.

For even higher accuracy in the prediction of molecular properties, more computationally intensive methods such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods are employed. While DFT is generally reliable for geometries and relative energies, these higher-level methods are often the gold standard for properties like ionization potentials, electron affinities, and reaction barriers. afit.edu

Ab initio calculations have been used to study substituent effects on the properties of aniline. afit.edu These studies have shown that electron-donating substituents increase the C-N bond length, the out-of-plane angle of the amino group, and the pKa, while electron-withdrawing groups have the opposite effect. afit.edu Coupled cluster methods, while computationally expensive, can provide benchmark-quality data for smaller, related systems, which can then be used to validate the accuracy of more cost-effective methods like DFT for larger molecules such as this compound.

Molecular Dynamics and Reaction Path Studies

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations and reaction path studies provide insights into the dynamic behavior of molecules and the mechanisms of chemical reactions.

Understanding the reactivity of this compound, for instance in electrophilic aromatic substitution or oxidation reactions, requires the characterization of the transition states (TS) involved. Computational methods can be used to locate the TS geometry and calculate the activation energy barrier. The reaction coordinate, which represents the lowest energy path from reactants to products via the transition state, can also be mapped out.

For aniline derivatives, computational studies have explored various reactions, including their role as nucleophiles. acs.org For example, in the context of photocatalyzed reactions, the radical cation of N-cyclopropylanilines has been studied, revealing a fast cyclopropyl (B3062369) ring-opening reaction. acs.org Similar mechanistic pathways could be investigated for this compound to understand its degradation or transformation processes.

Computational modeling is instrumental in understanding catalytic processes involving aniline derivatives. For instance, the synthesis of substituted anilines often involves transition-metal-catalyzed cross-coupling reactions. DFT calculations can be used to model the entire catalytic cycle, including oxidative addition, reductive elimination, and intermediate steps, to elucidate the role of the catalyst, ligands, and substrates in determining the reaction's efficiency and selectivity.

Studies have been conducted on the palladium-catalyzed amination of aryl bromides to form N-arylcyclopropylamines, providing a synthetic route to compounds analogous to our target molecule. researchgate.net Computational modeling of such reactions can help in optimizing reaction conditions and in the rational design of more efficient catalysts.

Prediction of Spectroscopic Properties and Structure-Property Relationships through Computational Models

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of new compounds like this compound.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.netbookpi.org For this compound, such calculations would likely predict transitions involving the aniline chromophore, modulated by the electronic effects of the substituents.

Vibrational spectra (Infrared and Raman) can also be simulated. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies, one can predict the positions of the characteristic absorption bands. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Studies on aniline and its derivatives have shown good agreement between computed and experimental vibrational spectra. researchgate.netresearchgate.net

Furthermore, computational models can establish quantitative structure-property relationships (QSPR). rdd.edu.iq By calculating a range of molecular descriptors for a series of related aniline derivatives, mathematical models can be developed to predict properties like lipophilicity, boiling point, or biological activity. rdd.edu.iqnih.gov

Below is a table summarizing key computational data that can be obtained for aniline derivatives, providing a framework for what could be determined for this compound.

| Computational Method | Predicted Property | Relevance |

| DFT | Optimized Geometry, Conformational Energies | Understanding molecular shape and stability |

| TD-DFT | UV-Vis Absorption Spectra | Characterization and electronic properties |

| DFT | Vibrational Frequencies (IR/Raman) | Structural confirmation |

| DFT/Ab Initio | Reaction Barriers, Transition States | Understanding reactivity and mechanisms |

| QSPR | Physicochemical Properties (e.g., logP) | Predicting behavior in different environments |

This table represents a summary of predictable properties and the computational methods used.

Derivatization and Functionalization Strategies for 3 Cyclopropoxy 4 Ethylaniline Scaffolds

Modification of the Aniline (B41778) Nitrogen and Aromatic Ring

The presence of the amino group and the cyclopropoxy group on the benzene (B151609) ring dictates the reactivity and regioselectivity of further functionalization. The amino group is a powerful activating group and, along with the ortho,para-directing cyclopropoxy group, strongly influences the position of electrophilic attack.

N-Alkylation, Acylation, and Sulfonylation Reactions

The nitrogen atom of the aniline group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through N-alkylation, N-acylation, and N-sulfonylation reactions.

N-Alkylation: The direct alkylation of anilines can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. psu.edu However, methods using ionic liquids as solvents have shown success in achieving selective N-monoalkylation of anilines with various alkylating agents, including alkyl, allyl, and benzyl (B1604629) halides. psu.edu Another approach involves the use of transition metal catalysts, such as iridium and ruthenium complexes, to facilitate the N-alkylation of anilines with alcohols, which is an atom-economical method. nih.gov Visible-light-induced N-alkylation has also been developed, offering a metal-free and base-free alternative. nih.gov For instance, the reaction of anilines with 4-hydroxybutan-2-one can be achieved using ammonium (B1175870) bromide under visible light irradiation. nih.gov In the gas phase, N-alkylation of anilines can be performed at elevated temperatures over γ-Al₂O₃ catalysts. google.com

N-Acylation: N-acylation of anilines is a robust and widely used transformation. Typically, it involves the reaction of the aniline with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. This reaction is generally high-yielding and selective for the nitrogen atom. For instance, 3-amino-4-methoxyacetanilide can be synthesized by the acetylation of 2,4-diaminoanisole. google.com

N-Sulfonylation: The synthesis of sulfonamides from anilines is a common strategy to introduce sulfonyl groups. This is often achieved by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (p-TsCl), in the presence of a base. core.ac.ukorganic-chemistry.org A variety of catalysts, including indium and ytterbium(III) trifluoromethanesulfonate, can facilitate this reaction, even with less nucleophilic and sterically hindered anilines. organic-chemistry.org Sonication has also been employed to promote the N-sulfonylation of amines in the presence of atomized sodium, leading to high yields in short reaction times. core.ac.ukresearchgate.net

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Ionic Liquid | Secondary or Tertiary Amine |

| N-Alkylation | Alcohol, Ir or Ru catalyst, Base | Secondary or Tertiary Amine |

| N-Alkylation | 4-Hydroxybutan-2-one, NH₄Br, Visible Light | Secondary Amine |

| N-Acylation | Acyl chloride or Anhydride, Base | Amide |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Base or Catalyst | Sulfonamide |

Electrophilic Aromatic Substitution and Directed Metalation Strategies for Further Functionalization

The aromatic ring of 3-cyclopropoxy-4-ethylaniline is activated towards electrophilic substitution by both the amino and cyclopropoxy groups.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group and an ortho,para-director, while the cyclopropoxy group is also an ortho,para-director. In the case of this compound, the directing effects of these two groups are synergistic. The positions ortho and para to the amino group are C-2, C-4, and C-6. The positions ortho and para to the cyclopropoxy group are C-2, C-4, and C-5. The ethyl group is at the C-4 position. Therefore, the most activated positions for electrophilic attack are C-2 and C-6. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. lumenlearning.comyoutube.com For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. lumenlearning.com

Directed Ortho-Metalation (DoM): DoM is a powerful strategy for the functionalization of aromatic rings at positions ortho to a directing metalation group (DMG). organic-chemistry.orgbaranlab.orgwikipedia.orgharvard.edu The amino group, or more commonly a derivatized amino group like an amide or carbamate, can act as a DMG. wikipedia.orgnih.gov The DMG coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. For this compound, after converting the amino group to a suitable DMG (e.g., an amide), metalation would be expected to occur at the C-2 position.

Transformations of the Cyclopropoxy Moiety

The cyclopropyl (B3062369) ring of the cyclopropoxy group is a strained three-membered ring, which makes it susceptible to various ring-opening and functionalization reactions.

Selective Cleavage and Rearrangement Reactions of the Cyclopropyl Ring

The high ring strain of the cyclopropane (B1198618) ring (approximately 28 kcal/mol) makes it prone to cleavage under certain conditions. nih.gov

Ring-Opening Reactions: The cleavage of C-C bonds in cyclopropanes can be initiated by various methods, including radical, acid-catalyzed, and metal-catalyzed pathways. acs.orgnih.govnih.gov For example, cyclopropyl ketones can undergo ring-opening reactions mediated by alkylmercury(II) hydrides. rsc.org In the context of cyclopropylamines, C-C bond cleavage has been extensively studied, leading to a variety of synthetic transformations. acs.org The presence of an adjacent activating group, such as a carbonyl or a vinyl group, can facilitate these ring-opening reactions. nih.govnih.govacs.org For instance, vinylcyclopropanes are known to undergo transition metal-catalyzed cycloaddition reactions involving selective C-C bond cleavage. nih.gov

Rearrangement Reactions: Cyclopropyl systems can participate in various rearrangement reactions. The Cope and Claisen rearrangements are well-known acs.orgacs.org-sigmatropic rearrangements that can involve cyclopropyl-containing systems. masterorganicchemistry.comlibretexts.org For instance, the Oxy-Cope rearrangement of a 1,5-diene with a hydroxyl group on the third carbon results in an enol that tautomerizes to a carbonyl compound. masterorganicchemistry.com Gold(I)-catalyzed acs.orgacs.org-sigmatropic rearrangements of propargylic esters containing cyclopropane probes have also been investigated. acs.org Additionally, the electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a facile process driven by the release of ring strain. 182.160.97youtube.com

Introduction of Additional Functionalities on the Cyclopropyl Ring via C-H Activation or Addition Reactions

Direct functionalization of the cyclopropyl ring without cleavage is a more challenging but highly valuable transformation.

C-H Activation: The direct activation of C-H bonds on a cyclopropane ring offers a powerful method for introducing new functional groups. Palladium-catalyzed C-H activation has been successfully employed for the arylation and enantioselective functionalization of cyclopropanes. nih.govacs.orgrsc.org These reactions often utilize directing groups to control the regioselectivity of the C-H activation. For example, picolinamide (B142947) has been used as an effective directing group for the Pd-catalyzed C-H arylation of cyclopropanes. acs.org Double C-H activation on gem-dialkyl groups can also lead to the formation of cyclopropanes. organic-chemistry.org Furthermore, Rh-catalyzed cascade C-H activation and annulation reactions involving vinyl cyclopropanes have been developed. nih.gov

Addition Reactions: While less common than ring-opening reactions, addition reactions to the cyclopropane ring can occur under specific conditions. For example, formal [3+1] cycloadditions of cyclopropanones with sulfur ylides can lead to the formation of spirohexanones. acs.org

Table 2: Summary of Transformations of the Cyclopropoxy Moiety

| Transformation Type | Description | Key Conditions/Reagents |

|---|---|---|

| Ring-Opening | Cleavage of the cyclopropyl C-C bond | Radical initiators, Acids, Transition metals |

| Rearrangement | Sigmatropic or electrocyclic rearrangements | Heat, Light, Metal catalysts (e.g., Au(I)) |

| C-H Activation | Direct functionalization of cyclopropyl C-H bonds | Pd catalysts, Directing groups |

| Addition | Cycloaddition reactions involving the cyclopropyl ring | Sulfur ylides (for cyclopropanones) |

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic and Polycyclic Systems

The inherent reactivity of the aniline (B41778) scaffold makes 3-Cyclopropoxy-4-ethylaniline a prime precursor for a variety of heterocyclic and polycyclic compounds, which are core structures in many biologically active molecules and functional materials. researchgate.net The amino group can readily participate in cyclization reactions, while the electronic nature of the substituted ring influences the regioselectivity of these transformations.

A prominent application is in the synthesis of substituted quinoline (B57606) derivatives. researchgate.netnih.govnih.goviipseries.org Quinolines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. nih.gov By employing classic named reactions such as the Doebner-von Miller or Combes syntheses, this compound can be reacted with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls, respectively, to forge the quinoline core. The cyclopropoxy and ethyl groups are carried through the synthesis, yielding quinolines with specific substitution patterns that are desirable for tuning the molecule's properties. iipseries.org

For instance, the Doebner-von Miller reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, can produce quinoline-4-carboxylic acids. nih.goviipseries.org The reaction proceeds through the formation of an imine, followed by cyclization and a subsequent oxidation (hydrogen transfer) step to yield the aromatic quinoline ring. nih.gov

Table 1: Synthesis of Heterocyclic Systems from this compound

| Reaction Name | Reactants | Resulting Heterocycle | Significance |

|---|---|---|---|

| Doebner-von Miller Reaction | This compound, Aldehyde, Pyruvic Acid | Substituted Quinoline-4-carboxylic acid | Access to key intermediates for drug synthesis. nih.goviipseries.org |

| Combes Quinoline Synthesis | This compound, 1,3-Dicarbonyl Compound | 2,4-Disubstituted Quinoline | Forms substituted quinolines under acidic conditions. iipseries.org |

| Knorr Quinoline Synthesis | This compound (converted to a β-ketoanilide) | 2-Hydroxyquinoline derivative | Involves the cyclization of a β-ketoanilide intermediate. iipseries.org |

| Friedländer Annulation | this compound (converted to a 2-aminoaryl ketone/aldehyde) | Substituted Quinoline | Condensation with a compound containing an activated methylene (B1212753) group. organic-chemistry.org |

These methods demonstrate the utility of this compound as a foundational element for building complex, fused ring systems that are of significant interest to medicinal and materials chemists.

Applications in Cascade and Domino Reactions for Convergent Synthesis

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. 20.210.105beilstein-journals.org This approach aligns with the principles of green chemistry by reducing waste, solvent use, and purification steps. 20.210.105 this compound is an excellent substrate for designing such convergent synthetic strategies.

The nucleophilic amine and the activated aromatic ring can trigger a sequence of intramolecular or intermolecular transformations. A hypothetical cascade could be initiated by the formation of an imine from this compound and an aldehyde. If the aldehyde partner contains another reactive functional group, a subsequent intramolecular cyclization can be triggered. For example, a three-component reaction between an aniline, an aldehyde, and a third reactive species can lead to the rapid assembly of complex heterocyclic structures in one pot. researchgate.net

While specific, published examples of cascade reactions starting directly with this compound are not widespread in readily available literature, its structural motifs are analogous to those used in well-established cascade methodologies. For example, multicomponent reactions for the synthesis of thiazole (B1198619) or quinoline derivatives often rely on an aniline as the starting point for a complex reaction sequence. researchgate.netnih.gov The reaction of this compound with appropriate partners in a one-pot setting could predictably lead to the formation of poly-functionalized heterocyclic products, demonstrating high step economy. beilstein-journals.org

Table 2: Potential Cascade Reactions Involving an Aniline Scaffold

| Cascade Type | Description | Potential Product from this compound |

|---|---|---|

| Imino-Diels-Alder Reaction | Aniline reacts with an aldehyde to form an imine, which then acts as a dienophile or diene in a [4+2] cycloaddition. | Tetrahydroquinoline derivatives |

| Aza-Ene/Intramolecular Cyclization | Formation of an intermediate that undergoes an ene reaction followed by a ring-closing step. | Fused bicyclic nitrogen heterocycles |

| Multicomponent Annulation | One-pot reaction of the aniline, an aldehyde, and a C-H acid (e.g., Meldrum's acid) to build a fused ring system. researchgate.net | Dihydropyrano[3,2-c]quinoline derivatives |

The development of such cascade reactions is at the forefront of modern synthetic chemistry, offering a powerful means to construct complex molecules from simple, readily available precursors like this compound.

Modular Assembly of Diverse Chemical Scaffolds for Academic Libraries

The concept of modular assembly is central to the creation of chemical libraries for high-throughput screening in drug discovery and chemical biology. nih.gov This strategy involves combining a core scaffold with a variety of interchangeable building blocks to rapidly generate a large collection of structurally diverse molecules. nih.govnih.gov this compound is an ideal candidate for a core scaffold due to its modifiable functional group.

The primary point of diversification is the amino group. It can be readily acylated, sulfonated, or alkylated with a wide array of carboxylic acids (or their activated derivatives), sulfonyl chlorides, and alkyl halides. This allows for the systematic introduction of different side chains, which can probe the chemical space around the core structure to identify structure-activity relationships (SAR).

This modular approach can be envisioned in a parallel synthesis format. An array of reaction vessels could each contain this compound, to which a different building block (e.g., a unique acyl chloride) is added. This process generates a library of amides, where the diversity element is derived from the acyl chloride library.

Table 3: Modular Diversification of the this compound Scaffold

| Reaction Type | Reagent Class (Module) | Resulting Functional Group | Purpose of Diversification |

|---|---|---|---|

| Amidation | Acyl Chlorides, Carboxylic Acids | Amide | Introduce a wide range of R-groups, vary polarity, H-bonding capability. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce rigid, non-basic linkers with tetrahedral geometry. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Introduce new alkyl or aryl groups, modify basicity. |

| Buchwald-Hartwig/Ullmann Coupling | Aryl Halides | Diaryl/Alkylaryl Amine | Connect to other aromatic or heterocyclic systems. |

By employing this modular assembly strategy, chemists can efficiently generate collections of novel compounds. nih.gov The resulting libraries, based on the this compound scaffold, can then be screened for biological activity, providing valuable starting points for the development of new therapeutic agents or chemical probes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| Quinoline-4-carboxylic acid |

| 2-Hydroxyquinoline |

| Thiazole |

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research on 3 Cyclopropoxy 4 Ethylaniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For derivatives of 3-Cyclopropoxy-4-ethylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments and their connectivity.

The structural backbone of this compound can be meticulously mapped out using ¹H and ¹³C NMR spectroscopy, with assignments confirmed by 2D correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). columbia.educolumbia.edulibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number and type of protons present. For the parent compound, this compound, distinct signals are expected for the ethyl, cyclopropoxy, and aromatic protons. Based on known substituent effects, a predicted ¹H NMR spectrum would show the ethyl group as a triplet (for the -CH₃) and a quartet (for the -CH₂). The cyclopropoxy group would exhibit two multiplets in the upfield region corresponding to the methylene (B1212753) protons and a downfield multiplet for the methine proton. The aromatic region would display three distinct signals corresponding to the protons on the substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. For this compound, ten distinct signals are predicted: two for the ethyl group, three for the cyclopropoxy group, and five for the aromatic ring (one of which is a quaternary carbon attached to the amino group, and another attached to the cyclopropoxy group). The chemical shifts are influenced by the electron-donating nature of the amino and cyclopropoxy groups.

2D NMR Correlation:

HSQC: This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edulibretexts.org It allows for the definitive assignment of protonated carbons, for instance, linking the ethyl protons to their corresponding carbon signals and assigning the aromatic CH groups.

HMBC: This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.educolumbia.edu It is instrumental in piecing together the molecular structure. For example, HMBC would show a correlation from the ethyl -CH₂ protons to the aromatic carbon at position 4, and from the cyclopropoxy methine proton to the aromatic carbon at position 3, confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | HSQC Correlation | Key HMBC Correlations |

| Ethyl -CH₃ | 1.25 | Triplet | 16.5 | Yes | C-ethyl-CH₂ |

| Ethyl -CH₂ | 2.60 | Quartet | 28.0 | Yes | C-ethyl-CH₃, C4-aromatic |

| Cyclopropyl (B3062369) -CH₂ | 0.70 - 0.90 | Multiplet | 7.0 | Yes | C-cyclopropyl-CH |

| Cyclopropyl -CH | 3.75 | Multiplet | 55.0 | Yes | C3-aromatic, C-cyclopropyl-CH₂ |

| Aromatic C2-H | 6.70 | Doublet | 116.0 | Yes | C4, C6, C3 |

| Aromatic C5-H | 6.65 | Doublet of Doublets | 115.5 | Yes | C1, C3 |

| Aromatic C6-H | 6.85 | Doublet | 119.0 | Yes | C2, C4 |

| Aromatic C1-NH₂ | --- | --- | 144.0 | No | --- |

| Aromatic C3-O | --- | --- | 148.0 | No | --- |

| Aromatic C4-CH₂ | --- | --- | 135.0 | No | --- |

Beyond basic structural connectivity, advanced NMR pulse sequences can probe the three-dimensional arrangement of atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. arxiv.orgchemrxiv.orgmdpi.com For this compound derivatives, a NOESY or ROESY experiment would be critical for determining the preferred conformation of the cyclopropoxy group relative to the plane of the aniline (B41778) ring and the adjacent ethyl group. For instance, observing a NOE correlation between the cyclopropoxy methine proton and the aromatic C2-H would suggest a specific spatial orientation. Such conformational preferences can be crucial in understanding the molecule's reactivity and interactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₅NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Calculated Exact Mass ([M+H]⁺) | 178.1226 |

| Expected Experimental Mass | 178.1226 ± 0.0005 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This provides detailed structural information and allows for the elucidation of fragmentation pathways. The fragmentation of the protonated molecular ion of this compound would likely proceed through several characteristic pathways.

A primary fragmentation common to ethylaniline derivatives is the benzylic cleavage to lose a methyl radical (•CH₃), resulting in a highly stable resonance-stabilized cation. libretexts.org Another expected pathway involves the fragmentation of the cyclopropoxy group, potentially through the loss of ethene (C₂H₄), a common fragmentation for cyclopropyl ethers. blogspot.comwhitman.edu

Predicted MS/MS Fragmentation for Protonated this compound ([M+H]⁺, m/z 178.12)

| Predicted m/z | Proposed Lost Fragment | Proposed Fragment Structure |

| 163.10 | •CH₃ | Benzylic cation after loss of methyl from ethyl group |

| 150.09 | C₂H₄ | Loss of ethene from the cyclopropoxy group |

| 135.08 | C₂H₄ + •CH₃ | Sequential loss of ethene and methyl radical |

| 122.07 | C₃H₅O• | Cleavage of the ether bond |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For derivatives of this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for assessing chemical purity and for preparative separation of the target compound from reaction byproducts or starting materials. chromatographyonline.com

A typical RP-HPLC method would employ a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. sigmaaldrich.comnih.gov The separation is based on the differential partitioning of the analytes between the two phases. Given the increased lipophilicity from the ethyl and cyclopropoxy groups, this compound would be well-retained on a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the aniline nitrogen is protonated, leading to sharper, more symmetrical peaks. Purity is typically assessed by integrating the area of the main peak and comparing it to the total area of all peaks detected, often using a UV detector set at a wavelength where the aniline chromophore absorbs strongly (e.g., ~254 nm). sigmaaldrich.com

Exemplary HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Development of Chromatographic Methods for Isomer Separation and Quantitative Analysis

In the synthesis of substituted anilines like this compound, the formation of positional isomers is a common challenge. Developing robust chromatographic methods is crucial for both the separation and quantification of these closely related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose. thermofisher.comchromatographyonline.com

The development of a successful separation method hinges on exploiting the subtle differences in the physicochemical properties of the isomers. chromforum.org For HPLC, reversed-phase chromatography is a frequently utilized mode. Columns with C18, C8, or phenyl-hexyl stationary phases are often effective. chromforum.org The choice of mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the best resolution. epa.govnih.gov The addition of modifiers such as trifluoroacetic acid (TFA) can improve peak shape and selectivity for basic compounds like anilines. chromforum.org

Quantitative analysis is typically performed using a UV detector, as the aromatic ring in aniline derivatives provides strong chromophores. nih.govsielc.com The selection of an appropriate wavelength is critical for sensitivity and linearity. For complex matrices, a photodiode array (PDA) detector can be advantageous, offering the ability to acquire full UV spectra for each peak, which aids in peak identification and purity assessment. nih.gov Method validation is a critical step to ensure accuracy and precision, establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govresearchgate.net

Gas chromatography is another powerful technique, particularly for volatile and thermally stable aniline derivatives. The choice of the capillary column is paramount for separating positional isomers. Columns with different polarities, such as those with phenyl- or trifluoropropyl-substituted polysiloxane stationary phases, can offer varying selectivities. A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water mixture (e.g., 70:30 v/v) | UV (e.g., 190-280 nm) | Quantitative analysis of aniline and its N-alkylated derivatives. nih.gov |

| HPLC | Mixed-Mode (e.g., Primesep 100) | Acetonitrile, Water, and Sulfuric Acid buffer | UV (200 nm) | Isocratic analysis of aniline. sielc.com |

| GC | AT-210 (30 m x 0.53 mm, 1.0 µm) | Helium | Flame Ionization Detector (FID) | Separation and quantification of positional isomers of trifluoromethoxy aniline. |

| On-line SPE-HPLC | Acclaim 120 C18 (3 µm, 3 x 150 mm) | Gradient elution with Acetonitrile and Water | UV | Sensitive determination of aniline and nitroanilines in water samples. thermofisher.comchromatographyonline.com |

Chiral HPLC for Enantiomeric Excess Determination and Chiral Resolution

When a derivative of this compound possesses a stereocenter, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and the determination of the enantiomeric excess (e.e.) are of paramount importance in pharmaceutical research. heraldopenaccess.us Chiral HPLC is the most widely used and effective technique for this purpose. nih.gov

Chiral resolution by HPLC can be achieved in several ways, with the most common approach being the use of a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. These phases are often based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The choice of CSP and the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) is critical for achieving successful enantioseparation.

Another strategy involves the derivatization of the enantiomeric amine with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18). researchgate.net

Once separation is achieved, the enantiomeric excess can be determined by comparing the peak areas of the two enantiomers. The e.e. is calculated using the formula:

e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100

Accurate e.e. determination requires a well-resolved chromatogram and careful method validation to ensure that the detector response is linear for both enantiomers. umn.edu While UV detection is common, chiroptical detectors like Circular Dichroism (CD) can provide additional information and confirm the identity of the eluting enantiomers. heraldopenaccess.usuma.es The reliability of e.e. measurements by chiral HPLC is highly dependent on proper integration of the chromatographic peaks and can be subject to significant errors if not performed carefully. umn.edu

| Method | Principle | Key Considerations |

|---|---|---|

| Direct Method (Chiral Stationary Phase) | Differential interaction of enantiomers with a CSP leads to separation. | Selection of the appropriate CSP and mobile phase is crucial. Polysaccharide-based columns are widely used. |

| Indirect Method (Chiral Derivatization) | Enantiomers are reacted with a chiral agent to form diastereomers, which are then separated on an achiral column. | The derivatization reaction must proceed to completion without racemization. researchgate.net |

| Enantiomeric Excess (e.e.) Calculation | Based on the relative peak areas of the separated enantiomers in the chromatogram. | Requires baseline resolution for accuracy. Method must be validated for precision and linearity. umn.eduuma.es |

X-ray Crystallography for Solid-State Structure Determination and Confirmation

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For derivatives of this compound, this method can provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the orientation of the cyclopropoxy and ethyl substituents relative to the aniline ring.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure reveals not only the intramolecular features but also the intermolecular interactions that govern the crystal packing, such as hydrogen bonding, van der Waals forces, and π-π stacking. For aniline derivatives, the amino group can act as a hydrogen bond donor, influencing the packing arrangement. The presence of substituents, such as the chlorine atoms in 4,4′-methylenebis(3-chloro-2,6-diethylaniline), can affect the twist angle between aromatic rings. researchgate.net The conformation of flexible groups like the cyclopropoxy ring can also be definitively established. consensus.app

This detailed structural information is invaluable for confirming the identity and constitution of a synthesized compound, understanding its stereochemistry, and correlating its solid-state structure with its physical properties. While no specific crystal structure for this compound is publicly available, data from related structures, such as 4-ethylaniline, provide a basis for understanding the expected molecular geometry and packing motifs. researchgate.netnih.gov

Exploration in Polymer Chemistry and Advanced Materials Science Based on 3 Cyclopropoxy 4 Ethylaniline Derived Monomers

Monomer Design for Functional Polymer Synthesis

The design of functional polymers from 3-Cyclopropoxy-4-ethylaniline hinges on the reactivity of its primary amine group and the influence of its ring substituents. These features allow it to be incorporated into polymer structures to impart specific chemical and physical properties. The presence of the cyclopropoxy and ethyl groups can enhance the solubility of the resulting polymers in common organic solvents, a significant advantage over the often-insoluble parent polyaniline. nih.govlsu.edu

The primary amine of this compound serves as a key handle for its integration into polymer chains. It can readily participate in step-growth polycondensation reactions. For instance, reaction with various aromatic or aliphatic dicarboxylic acid chlorides can yield a novel class of polyamides. jept.de This process, typically carried out at low temperatures in polar aprotic solvents, allows for the formation of high molecular weight polymers where the aniline (B41778) derivative becomes an integral part of the repeating unit in the polymer backbone.

Controlled polymerization techniques could also be employed by first modifying the monomer. For example, the amine could be derivatized to bear an initiator for techniques like Nitroxide-Mediated Radical Polymerization (NMRP), allowing for the growth of well-defined polymer side chains from the aniline unit. researchgate.net

Table 1: Polymerization Techniques for Aniline-Based Monomers

| Polymerization Technique | Description | Role of this compound | Potential Polymer Architecture |

|---|---|---|---|

| Polycondensation | Step-growth polymerization where monomers with two or more reactive functional groups react to form a larger structural unit while releasing a smaller molecule like HCl. | Acts as a diamine monomer (or can be derivatized to a diacid, etc.). | Linear backbone (e.g., Polyamides, Polyimides). |

| Oxidative Polymerization | Chain-growth polymerization where monomers are oxidatively coupled. It is the primary method for producing polyaniline. | Monomer that polymerizes to form a substituted polyaniline. | Conjugated backbone with pendant groups. researchgate.net |

| Controlled Radical Polymerization (e.g., NMRP) | "Living" polymerization technique that allows for control over molecular weight and dispersity. | Can be modified to act as an initiator or monomer for side-chain grafting. | Side-chain functionalization on a polymer backbone. researchgate.net |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Reactions that form carbon-carbon bonds, often used for synthesizing conjugated polymers. | Can be halogenated to act as a monomer in cross-coupling polymerizations. | Precisely defined conjugated backbone. researchgate.netnsf.gov |

Polymers that can change their properties in response to external stimuli are at the forefront of materials science. rsc.org The incorporation of this compound into a polymer architecture is a promising strategy for creating such "smart" materials.

The most direct pathway to a stimuli-responsive system is through pH sensitivity. The nitrogen atom of the aniline unit is basic and can be protonated in acidic conditions. kpi.ua In a polymer containing these units, a change in pH would alter the charge state of the polymer chains. This can lead to significant conformational changes, affecting properties like solubility, swelling in hydrogels, or affinity in separation media. nih.govnih.gov This protonation/deprotonation is a reversible process, making the material's response adaptable.

The cyclopropyl (B3062369) group, while generally stable, possesses significant ring strain. scientificupdate.comnih.gov This inherent strain makes it susceptible to ring-opening reactions under specific conditions (e.g., certain catalytic or radical pathways), which could be explored as a less common, more targeted stimulus for altering material properties. While not a conventional approach, designing polymers where the cyclopropyl moiety can be selectively triggered offers a potential avenue for creating highly specialized responsive systems. mdpi.com

Precursor for Advanced Organic Electronic and Optoelectronic Materials

Conjugated polymers are a class of organic materials with alternating single and double bonds that exhibit semiconductor properties, making them suitable for applications in electronics and optoelectronics. researchgate.net Aniline-based polymers, particularly polyaniline, are among the most studied conducting polymers due to their unique electrical and optical properties, environmental stability, and tunable conductivity. researchgate.netrsc.org

The synthesis of conjugated polymers from this compound would typically proceed via oxidative chemical or electrochemical polymerization. researchgate.netacs.org In this reaction, the aniline monomers are coupled to form a polyaniline chain, which consists of alternating benzenoid and quinoid ring structures in its various oxidation states. researchgate.net The resulting polymer, poly(this compound), would possess a π-conjugated backbone essential for charge transport.

The substituents on the aniline ring play a crucial role. The electron-donating nature of the cyclopropoxy and ethyl groups is expected to influence the polymerization process and the electronic structure of the final polymer. nih.govacs.org These groups increase the electron density on the aromatic ring, which can affect the oxidation potential of the monomer and the stability of the resulting polymer. An alternative synthetic route involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation. nsf.gov This would require prior synthesis of a di-halogenated derivative of this compound to react with a suitable co-monomer, offering precise control over the final polymer structure.

The electronic and optoelectronic properties of polymers derived from this compound are intrinsically linked to its molecular structure. The presence of electron-donating groups (EDGs) like alkoxy (cyclopropoxy) and alkyl (ethyl) groups directly modulates the electronic landscape of the conjugated backbone. nih.govacs.org

These EDGs tend to raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the polymer. rsc.org This generally leads to a lower ionization potential and a reduced optical bandgap compared to unsubstituted polyaniline, shifting the material's absorption and emission properties. kpi.uaacs.org The specific placement of the substituents also matters; studies on poly(alkoxy-anilines) have shown that the position of the alkoxy group affects the final conductivity and band gap. nih.gov

The steric bulk of the cyclopropoxy and ethyl groups will also influence the polymer's morphology. By creating space between polymer chains, these groups can disrupt the close π-π stacking that is often responsible for high charge mobility but also causes poor solubility. lsu.edu Therefore, a trade-off is expected: while conductivity might be lower than that of pristine polyaniline, the enhanced solubility and processability could enable easier fabrication of thin films for devices like organic field-effect transistors (OFETs) or the emissive layer in organic light-emitting diodes (OLEDs). nih.gov

Table 2: Predicted Structure-Property Relationships for Poly(this compound)

| Structural Feature | Predicted Effect | Rationale | Potential Application |

|---|---|---|---|

| Conjugated Backbone | Electrical conductivity, Optical absorption | Delocalized π-electrons allow for charge transport. researchgate.net | Organic semiconductors, Electrochromic devices. |

| Cyclopropoxy Group (Alkoxy EDG) | Lowers bandgap, Increases solubility | Electron-donating nature raises HOMO level; steric bulk hinders packing. nih.govacs.org | Solution-processable OFETs, OLEDs. |

| Ethyl Group (Alkyl EDG) | Increases solubility, Modestly lowers bandgap | Steric bulk and weak electron-donating effect. lsu.edu | Improved film formation from solution. |

| Aniline N-H Group | pH-dependent conductivity (doping), Site for H-bonding | Protonation of nitrogen introduces charge carriers (polarons) into the backbone. kpi.uaijseas.com | Chemical sensors, Antistatic coatings. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.